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Compound of Interest

Compound Name: 1,2,3,4,5-Pentamethoxybenzene
CAS No.: 13909-75-6
Cat. No.: B083483
Get Quote
. J

Executive Summary & Chemical Identity

1,2,3,4,5-Pentamethoxybenzene is a highly oxygenated aromatic ether, structurally
characterized by a benzene ring fully substituted with methoxy groups at all positions except
one (C6).[1][2] This unique substitution pattern imparts

symmetry to the molecule, resulting in distinct and simplified spectroscopic signatures
compared to asymmetric isomers.

This compound serves as a critical intermediate in the synthesis of polymethoxylated natural
products (such as flavones and alkaloids) and is studied for its electronic properties in liquid
crystal design.

Chemical Profile

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b083483?utm_src=pdf-interest
https://www.benchchem.com/product/b083483?utm_src=pdf-body
https://www.rsc.org/suppdata/cc/c0/c0cc04936k/c0cc04936k.pdf
https://s3.eu-central-1.amazonaws.com/eu-st01.ext.exlibrisgroup.com/27UOJ_INST/storage/alma/E9/3B/46/2B/1B/DB/EC/E1/8D/D4/93/D9/4F/43/E0/48/Marengwa_Duduzile%20Wtm.pdf?response-content-disposition=attachment%3B%20filename%3D%22Marengwa_Duduzile%2520Wtm.pdf%22%3B%20filename%2A%3DUTF-8%27%27Marengwa_Duduzile%2520Wtm.pdf&response-content-type=application%2Fpdf&X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Date=20260215T050900Z&X-Amz-SignedHeaders=host&X-Amz-Credential=AKIAJUYRSPBSIJGGDX6A%2F20260215%2Feu-central-1%2Fs3%2Faws4_request&X-Amz-Expires=119&X-Amz-Signature=dedad902926bfbf8c3ba85c56cc4edf6201dc59722b0dc47a8d69e715e0b7597
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083483?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

( )

s FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

\. J

Structural Logic & Symmetry Analysis

Before interpreting the spectra, one must understand the molecular symmetry, as it dictates the
number of signals observed.

e Symmetry Point Group:
e Axis of Symmetry: Passes through C3 and C6.

e Proton Environments:

[¢]

Ar-H (Position 6): Unique.

o

OMe (Position 3): Unique (on the symmetry axis).

o

OMe (Positions 2 & 4): Equivalent (mirror images).

[¢]

OMe (Positions 1 & 5): Equivalent (mirror images).
e Carbon Environments:
o 4 Aromatic signals (C3, C6, C1/5, C2/4).

o 3 Aliphatic signals (OMe-3, OMe-1/5, OMe-2/4).
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Figure 1: Symmetry analysis determining the number of expected NMR signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents high-resolution NMR characterization in deuterated chloroform (
).

Proton NMR ( H NMR)

The proton spectrum is characterized by a single aromatic resonance and three distinct
methoxy singlets.[1] The high electron density of the ring shifts the aromatic proton upfield
relative to benzene.

Instrument Frequency: 270-500 MHz Solvent:

(

7.26 reference)
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Note: The specific assignment of the 3.85 and 3.83 peaks can vary slightly depending on
concentration, but the 1:2:2 ratio is diagnostic.

Carbon-13 NMR ( C NMR)

The carbon spectrum confirms the presence of three distinct methoxy environments and four
aromatic environments. Notably, the methoxy carbons appear in two distinct regions due to
steric crowding (ortho-disubstitution).

Instrument Frequency: 67.5-125 MHz Solvent:

(

77.0 reference)

( )
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To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.
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Mass Spectrometry (MS)

Mass spectrometry analysis typically utilizes Electron lonization (El) or Electrospray lonization
(ESI).

e Molecular lon (

): m/z 228

o Base Peak: Often the molecular ion (

) or the
fragment due to the stability of the polymethoxylated aromatic system.

o Fragmentation Pattern:
o m/z 228:

(Parent)

o m/z 213:

(Loss of methyl radical)

o m/z 197:
(Loss of methoxy radical)

Experimental Protocols
Sample Preparation for NMR

To ensure high-quality spectra free from artifacts:
e Mass: Weigh approximately 5-10 mg of 1,2,3,4,5-pentamethoxybenzene.
e Solvent: Dissolve in 0.6 mL of

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
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o Filtration: If the solid is not fully dissolved or the solution appears cloudy, filter through a
small plug of glass wool into the NMR tube to remove particulates that cause line
broadening.

o Shimming: Automated gradient shimming is sufficient, but manual tuning of Z1 and Z2 shims
may be required due to the high number of protons in similar magnetic environments (methyl

groups).

Synthesis Workflow (Summary)

For researchers needing to synthesize this standard, the most robust route involves the
methylation of 2-hydroxy-3,4,5,6-tetramethoxybenzene.

( )
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Click to download full resolution via product page
Figure 2: Synthesis pathway for 1,2,3,4,5-pentamethoxybenzene via O-methylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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